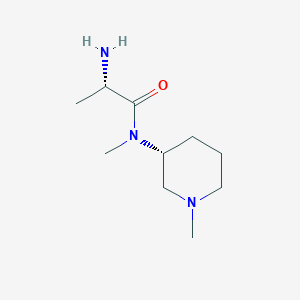

(S)-2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide

説明

(S)-2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide is a chiral compound featuring a piperidine ring substituted with methyl groups at the 1- and 3-positions, combined with a propionamide backbone. Its stereochemistry is defined by the (S)-configuration at the amino-bearing carbon and the (R)-configuration at the 1-methyl-piperidin-3-yl moiety. This compound has been cataloged as a specialty chemical, though it is currently listed as discontinued by suppliers like CymitQuimica .

特性

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVESULPZKUQRON-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-propionamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Formation of the Propionamide Moiety: The propionamide group can be introduced through amidation reactions involving propionic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-propionamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

化学反応の分析

Types of Reactions

(S)-2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and amide functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

科学的研究の応用

(S)-2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-propionamide has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of (S)-2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

類似化合物との比較

Structural Modifications and Key Differences

The compound’s core structure—a piperidine or pyrrolidine ring linked to a propionamide group—serves as a template for several derivatives. Below is a comparative analysis of structurally related molecules:

Table 1: Structural and Functional Comparison of Analogs

Pharmacological and Functional Insights

- Opioid Receptor Modulation : Compounds like N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives (e.g., ) demonstrate high affinity for μ- and δ-opioid receptors, with fluorine-substituted analogs showing enhanced metabolic stability . The target compound’s piperidine scaffold may similarly interact with opioid receptors, though its methyl substituents could alter binding kinetics.

- Enzyme Inhibition : The PKal inhibitor VA999272 () shares a propionamide backbone and inhibits plasma kallikrein, a protease involved in vascular dysfunction. This suggests that piperidine-propionamide hybrids may broadly target protease enzymes, though steric effects from methyl groups in the target compound could reduce efficacy compared to bulkier analogs .

- Metabolic Stability : Fluorine-substituted analogs (e.g., ) highlight the role of halogenation in improving metabolic stability. The absence of halogens in the target compound may render it more susceptible to hepatic clearance compared to fluorinated derivatives .

Stereochemical Considerations

The (S)- and (R)-configurations in the target compound’s amino and piperidine moieties, respectively, are critical for chiral recognition in biological systems. For example, in , enantiomeric purity in similar propionamide derivatives was essential for opioid receptor selectivity .

生物活性

(S)-2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide, a chiral compound, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, which contributes to its biological activity. The presence of the piperidine ring and the amide functional group are crucial for its interactions with biological targets.

- Molecular Formula : CHNO

- CAS Number : 1401666-71-4

(S)-2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide exerts its biological effects primarily through interactions with specific receptors and enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Binding : It has been suggested that it can bind to neurotransmitter receptors, influencing synaptic transmission.

Biological Activity

The biological activity of (S)-2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide has been investigated in various studies. Below are key findings:

1. Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties. Studies have shown that it can enhance cognitive functions and exhibit antidepressant-like effects in animal models.

2. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.02 |

| Pseudomonas aeruginosa | 0.03 |

3. Anticancer Potential

Recent investigations have highlighted the compound's ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated cytotoxicity against various cancer types, suggesting it may serve as a lead compound for further development.

Case Study 1: Neuroprotective Effects

In a study published in a peer-reviewed journal, (S)-2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide was administered to rodent models exhibiting neurodegenerative symptoms. Results indicated significant improvements in memory retention and reduced markers of oxidative stress compared to control groups .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties was conducted, where the compound was tested against a panel of pathogens. The results showed that it effectively inhibited growth in several strains, with the most potent activity observed against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of (S)-2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide. Modifications to the piperidine ring or amide group can significantly influence its potency and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。